3-Imidazol-1-yl-2-methyl-chroman-4-one

Antifungal Candida albicans Saccharomyces cerevisiae

Procure 3-Imidazol-1-yl-2-methyl-chroman-4-one as a critical starting material for antifungal and anticonvulsant drug discovery. This specific 2-methyl-3-imidazolylchroman-4-one scaffold shows a unique pharmacological switch: the parent ketone is essentially inactive (MIC >64 μg/mL against Candida albicans), yet conversion to its phenylhydrazone derivative drops MIC to 8–16 μg/mL. The trans-configuration, confirmed by NMR, provides a defined stereochemical probe for lanosterol 14α-demethylase docking studies. In seizure models, this compound displays lithium-pilocarpine selectivity distinct from 7-chloro analogs, making it an essential tool for mechanism-of-action dissection. Avoid generic substitution—minor structural deviations profoundly alter potency and target engagement, compromising experimental reproducibility.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B8405499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazol-1-yl-2-methyl-chroman-4-one
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3
InChIInChI=1S/C13H12N2O2/c1-9-12(15-7-6-14-8-15)13(16)10-4-2-3-5-11(10)17-9/h2-9,12H,1H3
InChIKeyUZBJZZPUDXCIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazol-1-yl-2-methyl-chroman-4-one: Chemical Identity and Research-Grade Procurement Specifications


3-Imidazol-1-yl-2-methyl-chroman-4-one (also cited as trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one or 2-methyl-3-imidazolylchroman-4-one) is a heterocyclic small molecule belonging to the imidazolylchromanone class. Its core scaffold comprises a chroman-4-one ring fused with an imidazole moiety at the 3-position and a methyl substituent at the 2-position, conferring a specific trans-configuration [1]. The compound is primarily utilized as a research intermediate and pharmacological tool in antifungal and anticonvulsant drug discovery programs [2][3].

Why 3-Imidazol-1-yl-2-methyl-chroman-4-one Cannot Be Replaced by Unsubstituted or 7-Chloro Analogs in Specialized Assays


The chroman-4-one scaffold is a privileged structure in medicinal chemistry, but its biological profile is exquisitely sensitive to substitution pattern. The 2-methyl and 3-imidazole groups in 3-Imidazol-1-yl-2-methyl-chroman-4-one are critical for distinct pharmacological outcomes. As demonstrated in head-to-head antifungal assays, the parent ketone 2-methyl-3-imidazolylchroman-4-one (2b) is essentially inactive (MIC >64 μg/mL) [1], while its phenylhydrazone derivative (3b) achieves MICs of 8–16 μg/mL [1]. Similarly, in anticonvulsant models, the 7-chloro analog (Compound I) exhibits superior efficacy in PTZ-induced seizures, whereas the 2-methyl variant (Compound III) demonstrates activity in lithium-pilocarpine models [2]. These data underscore that even minor structural deviations (e.g., chlorine addition or phenylhydrazone functionalization) profoundly alter potency, target engagement, and therapeutic window, making generic substitution a high-risk strategy for experimental reproducibility.

3-Imidazol-1-yl-2-methyl-chroman-4-one: Quantified Differentiation Against Closest Analogs and Reference Standards


Differential Antifungal Activity: Phenylhydrazone Derivative 3b vs. Ketone Precursor 2b and Fluconazole

In a direct in vitro comparison, the phenylhydrazone derivative of 3-imidazol-1-yl-2-methyl-chroman-4-one (compound 3b) exhibited potent antifungal activity against multiple strains, while the parent ketone (2b) was essentially inactive. Compound 3b showed MIC values of 8–16 μg/mL against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum, comparable to the clinical standard fluconazole (MIC 8–32 μg/mL) [1]. In stark contrast, the immediate precursor 2-methyl-3-imidazolylchroman-4-one (2b) demonstrated no activity against S. cerevisiae, Aspergillus niger, and M. gypseum (MIC >64 μg/mL) and only weak activity against C. albicans [1]. This 4-fold or greater improvement in potency upon functionalization to the phenylhydrazone underscores the compound's specific role as a privileged intermediate for generating active antifungals.

Antifungal Candida albicans Saccharomyces cerevisiae

Superior Drug-Likeness Profile: Compound 3b vs. Fluconazole and In-Class Analogs

In silico drug-likeness predictions using OSIRIS Property Explorer revealed that the 2-methyl-3-imidazolyl derivative (3b) achieved the highest drug-likeness and drug-score values among all tested 3-azolyl-4-chromanone phenylhydrazones (compounds 3a-c) [1]. Notably, the drug-likeness values for all compounds in this series (3a-c) were significantly higher than that of fluconazole, which registered a negative drug-likeness value of −1.13 [1]. While the drug-score values for 3a-c ranged from 0.2 to 0.34, compared to fluconazole's 0.46, compound 3b demonstrated the most favorable balance of cLogP, LogS, molecular weight, and toxicity risk predictions within its chemotype [1].

Drug-likeness Drug-score In silico ADME

Anticonvulsant Activity in Lithium-Pilocarpine Model: trans-3-(1H-Imidazol-1-yl)-2-methylchroman-4-one (III) vs. 7-Chloro Analog (I)

In a lithium-pilocarpine induced seizure model in mice, the 2-methyl substituted compound (III, trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one) demonstrated a clear anticonvulsant effect by considerably delaying seizure onset, along with three other azolylchromanones [1]. While the 7-chloro analog (Compound I) exhibited the most potent overall effect in this model, the 2-methyl analog (III) still contributed to the observed efficacy [1]. Notably, in the distinct PTZ-induced kindling model, the 2-methyl analog showed limited effects, whereas the 7-chloro analog was more effective [1]. Quantitative latency data and exact seizure index values are not provided in the published abstract; the evidence strength for differentiation is therefore classified as class-level inference.

Anticonvulsant Epilepsy Lithium-pilocarpine

Synthetic Accessibility and Configurational Purity: trans-Configuration Confirmed by NMR

The trans-configuration of 2-alkyl-3-imidazolylchromanones, including the 2-methyl analog, is a defined stereochemical feature confirmed by ¹H NMR spectroscopy [1]. This trans-diastereomer is the thermodynamically favored product from the ring-closure synthesis using 2-azolyl-2'-hydroxyacetophenones [2]. For the parent ketone 2b, synthetic yields of ~62% have been reported for the phenylhydrazone derivative 3b, with full characterization including ¹H NMR, IR, and melting point (228–230°C) [2]. The defined stereochemistry is critical because docking studies with related imidazolylchromanones (e.g., compound 4d) indicate that the di-axial form may represent the active conformation for 14α-demethylase inhibition [1].

Stereochemistry NMR spectroscopy Synthetic intermediate

Optimal Use Cases for 3-Imidazol-1-yl-2-methyl-chroman-4-one in Drug Discovery and Chemical Biology


Antifungal Lead Optimization: Generating Phenylhydrazone Derivatives with Enhanced Potency

Procure 3-Imidazol-1-yl-2-methyl-chroman-4-one (as ketone 2b) as a starting material for synthesizing 3-azolyl-4-chromanone phenylhydrazones. Direct evidence shows that conversion to the phenylhydrazone (3b) reduces MIC from >64 μg/mL to 8–16 μg/mL against Candida albicans and Saccharomyces cerevisiae [1]. This scaffold is suitable for further SAR exploration by varying the hydrazone substituents to optimize antifungal spectrum and drug-like properties.

In Silico ADME-Tox Profiling: A Scaffold with Favorable Drug-Likeness Metrics

Use the 2-methyl-3-imidazolylchroman-4-one core as a privileged template for building virtual libraries. Compound 3b demonstrated the highest drug-likeness and drug-score among tested analogs, with drug-likeness significantly exceeding that of fluconazole [1]. This in silico advantage supports its selection in hit-to-lead campaigns where oral bioavailability and low toxicity risk are prioritized.

Anticonvulsant Pharmacology: Model-Specific Tool Compound for Lithium-Pilocarpine Studies

Employ trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one (III) as a tool compound in lithium-pilocarpine induced seizure models. The compound demonstrates anticonvulsant activity by delaying seizure onset, providing a distinct pharmacological profile from the 7-chloro analog (I) which is more effective in PTZ-kindling models [2]. This differential model selectivity makes it valuable for dissecting mechanism of action in epilepsy research.

Conformational and Docking Studies: Investigating trans-Configured 14α-Demethylase Inhibitors

Utilize the trans-configuration of 2-alkyl-3-imidazolylchromanones for molecular docking studies targeting lanosterol 14α-demethylase. NMR spectroscopy confirms the trans-diastereomer, and docking studies with related compounds suggest that the di-axial conformation may be the active form [3]. The 2-methyl analog can serve as a minimalist probe to understand the conformational requirements for azole binding in the enzyme active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Imidazol-1-yl-2-methyl-chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.